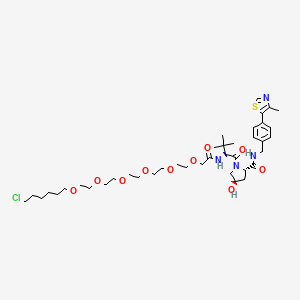

(S,R,S)-AHPC-PEG6-C4-Cl

Beschreibung

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXWMDJELQVSW-WYMKREKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63ClN4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100417 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-59-3 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S,R,S)-AHPC-PEG6-C4-Cl structure and function

An In-depth Technical Guide to the Structure and Function of (S,R,S)-AHPC-PEG6-C4-Cl: A Key Building Block for VHL-Recruiting PROTACs

Introduction

The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to the selective elimination of pathogenic proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to co-opt the cell's intrinsic ubiquitin-proteasome system.[1] A PROTAC's efficacy hinges on its three core components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them.[1]

This technical guide provides a comprehensive analysis of this compound, a crucial building block used in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] We will explore its molecular structure, its function within the PROTAC mechanism, relevant quantitative performance data of its core scaffold, and detailed experimental protocols for the characterization of PROTACs derived from it. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel protein degraders.

Molecular Structure and Components

This compound is a chemically synthesized E3 ligase ligand-linker conjugate.[3] It is not a complete PROTAC but rather a modular component designed for the straightforward synthesis of PROTACs. Its structure can be deconstructed into three key functional moieties: the VHL ligand, the linker, and the reactive handle.

Caption: Modular components of the this compound molecule.

-

(S,R,S)-AHPC Moiety (VHL Ligand): The core of the molecule is the (S,R,S)-AHPC scaffold, also known as VH032.[2][4][5] This peptidomimetic component is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, the substrate recognition subunit of the CRL2^VHL E3 ubiquitin ligase complex.[2][6][7] The specific (S,R,S) stereoisomer is the active conformation for VHL binding, while other isomers, such as (S,S,S), serve as inactive negative controls in experiments.[4]

-

PEG6 Linker: This component is a hexa-polyethylene glycol chain. In PROTAC design, the linker is not merely a spacer but a critical determinant of efficacy. The hydrophilic PEG6 linker enhances the aqueous solubility of the final PROTAC molecule.[8] Its length and flexibility are crucial for enabling the optimal orientation and stability of the ternary complex (see Section 2), which directly impacts the efficiency of target protein degradation.[2]

-

C4-Cl (Butyl Chloride) Handle: The molecule is terminated with a four-carbon alkyl chain ending in a chloride atom. This chloroalkane group serves as a reactive handle for covalent conjugation. It can react with nucleophilic groups (such as amines or thiols) on a ligand designed to bind to a specific protein of interest, thereby completing the synthesis of the final PROTAC molecule.

Function in Targeted Protein Degradation

The function of this compound is realized once it is incorporated into a complete PROTAC. The resulting heterobifunctional molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target protein through a catalytic cycle.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process unfolds in several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This brings the target and the ligase into close proximity, forming a ternary complex.[1][2]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in a poly-ubiquitin chain being attached to the target.[1]

-

Recognition and Degradation: The poly-ubiquitinated target protein is recognized as a substrate for degradation by the 26S proteasome.[1][9]

-

Release and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and is released, allowing it to bind to another target protein and E3 ligase, thus acting catalytically.[1]

Quantitative Data and Performance Metrics

As this compound is a chemical intermediate, its performance is ultimately measured in the context of a final PROTAC molecule. However, the binding affinity of its core VHL ligand is a critical parameter. The potency of the resulting PROTAC is typically evaluated by its ability to induce degradation of the target protein, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Table 1: Binding Affinities of Representative VHL Ligands

This table provides a comparative overview of the binding affinities for the core (S,R,S)-AHPC (VH032) scaffold and other common VHL ligands. High affinity is a crucial feature for the efficient formation of the ternary complex.[2]

| VHL Ligand | Binding Affinity (IC50 / Kd) | Assay Method | Reference |

| (S,R,S)-AHPC (VH032) | Kd: 186 nM | Isothermal Titration Calorimetry (ITC) | [3] |

| VHL Ligand 14 | IC50: 196 nM | Competitive Binding Assay | [3] |

| BODIPY FL VH032 | Kd: 3.01 nM | Fluorescence Polarization | [3] |

| VHL Ligand 8 | Ki: 2-3 µM | Not Specified | [10] |

Table 2: Degradation Performance of Representative (S,R,S)-AHPC-Based PROTACs

The following table shows the degradation potency of well-characterized PROTACs that utilize the (S,R,S)-AHPC scaffold to recruit VHL, demonstrating the potential efficacy of this building block.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 to <5 | >90 | [3][11] |

| MZ1 | BRD4 | H661, H838 | 8 to 23 | Complete at 100 nM | [11] |

| Degrader 1 | NTMT1 | HCT116 | 7,530 | >90 | [12] |

Experimental Protocols for Characterization

A systematic workflow involving multiple orthogonal assays is essential to characterize the activity and confirm the mechanism of action of a novel PROTAC synthesized using this compound.[1][13]

Caption: A typical experimental workflow for evaluating a novel PROTAC.

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This is the most fundamental method to directly measure the reduction in target protein levels following PROTAC treatment.[13]

-

Materials: Appropriate cell line, PROTAC compound, DMSO, ice-cold PBS, RIPA Lysis Buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, primary antibody for the target protein, primary antibody for a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.

-

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a set time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Apply ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

-

Protocol 2: Confirmation of Target Ubiquitination via Immunoprecipitation

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[14]

-

Materials: Materials from Protocol 1, plus an antibody against the target protein for immunoprecipitation, an antibody against ubiquitin, Protein A/G magnetic beads, and MG132 (proteasome inhibitor).

-

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50), vehicle control, and a co-treatment of PROTAC + MG132 (e.g., 10 µM, added 4 hours prior to harvest).

-

Cell Lysis: Lyse cells as described previously.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G beads to pull down the complex.

-

Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the protein from the beads and perform a Western blot as described in Protocol 1.

-

Detection: Probe the membrane with an antibody against ubiquitin.

-

Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful poly-ubiquitination of the target protein.[13]

-

Conclusion

This compound stands out as a highly valuable and versatile chemical tool for the development of targeted protein degraders. Its structure thoughtfully combines a high-affinity VHL ligand with a functionally critical PEG linker and a reactive handle for conjugation. This modular design streamlines the synthesis of PROTAC libraries, enabling researchers to rapidly generate and test novel degraders against a wide array of proteins of interest.[15] A thorough understanding of its components, its role in the PROTAC mechanism, and the rigorous application of the described experimental protocols are essential for successfully harnessing the therapeutic potential of this powerful technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]

- 9. Protein Degradation and PROTACs [promega.kr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 15. (S,R,S)-AHPC-PEG6-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Role of the VHL Ligand in PROTACs

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive examination of the von Hippel-Lindau (VHL) E3 ligase ligand's critical role in the design and function of Proteolysis Targeting Chimeras (PROTACs). We delve into the molecular mechanisms, quantitative analysis of binding and degradation, detailed experimental protocols, and visual representations of key processes.

Introduction: Targeted Protein Degradation and the VHL E3 Ligase

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that co-opts the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] This is primarily achieved using PROTACs, which are heterobifunctional molecules. A PROTAC is composed of a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3]

The von Hippel-Lindau (VHL) protein serves as the substrate recognition subunit of the Cullin-RING Ligase 2 (CRL2^VHL^) E3 ubiquitin ligase complex.[1][4] This complex is integral to cellular oxygen sensing, targeting the hypoxia-inducible factor 1α (HIF-1α) for ubiquitination and subsequent degradation in oxygen-rich conditions.[3][5] Due to its well-defined structure and the availability of high-affinity, synthetically tractable small molecule ligands, VHL has become one of the most widely and successfully utilized E3 ligases in PROTAC development.[3][6]

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

The function of a VHL-based PROTAC hinges on its ability to induce the formation of a ternary complex, bringing the POI into close proximity with the VHL E3 ligase complex.[2][7] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in further catalytic cycles.[2][9] The stability and conformation of this ternary complex are paramount to the efficiency and selectivity of the PROTAC.[7]

Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.

The Role of Cooperativity

A key concept in ternary complex formation is cooperativity (alpha, α). Positive cooperativity (α > 1) occurs when the binding of the second protein (e.g., VHL) to the PROTAC-POI binary complex is stronger than its binding to the PROTAC alone.[10] This enhanced affinity, driven by favorable new protein-protein interactions at the interface, leads to a more stable and longer-lived ternary complex, which often correlates with more efficient degradation.[10][11] Conversely, negative cooperativity (α < 1) can destabilize the complex and may lead to reduced degradation efficacy.[12] The structure of the PROTAC, particularly the linker, plays a crucial role in dictating these interactions.[13]

Quantitative Data on VHL Ligands and PROTAC Performance

The efficacy of a VHL-based PROTAC is defined by several quantitative parameters. These include the binding affinity (Kd) of the ligands to their respective proteins and the cellular degradation potency (DC50) and efficacy (Dmax).

-

Kd (Dissociation Constant): Measures the affinity of a ligand for its protein. A lower Kd indicates a stronger binding interaction.

-

DC50: The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay.[8]

-

Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.[8]

The relationship between the VHL ligand's binary binding affinity and the PROTAC's degradation potency is not always linear. While a certain level of affinity is required, exceptionally tight binding is not always better and can sometimes be detrimental due to the "hook effect" or altered ternary complex dynamics.[12] Ternary complex stability and cooperativity are often better predictors of degradation efficiency.[10][12]

Table 1: Binary Binding Affinities and Cooperativity for PROTAC MZ1

| Interaction | Method | Binding Affinity (Kd) | Cooperativity (α) | Reference |

| MZ1 to VHL-ElonginB-ElonginC (VCB) | ITC | 66 nM | - | [14] |

| MZ1 to BRD4 (BD2) | ITC | 4 nM | - | [14] |

| VCB to MZ1:BRD4(BD2) Complex | ITC | - | 15 | [14] |

Table 2: Cellular Degradation Potency of VHL-based PROTACs

| PROTAC | Target Protein | VHL Ligand Affinity (Kd to VCB) | DC50 | Dmax | Cell Line | Reference |

| MZ1 | BRD4 | 66 nM | 15 nM | >90% | HEK293T | [12] |

| AT1 | BRD4 | Not Specified | 24 nM | >95% | 22Rv1 | [10] |

Key Experimental Protocols

Characterizing a VHL-based PROTAC requires a suite of biophysical, biochemical, and cell-based assays.

Ternary Complex Formation Assay: Time-Resolved FRET (TR-FRET)

This assay quantitatively measures the formation of the POI-PROTAC-VHL ternary complex in solution.[15]

Methodology:

-

Reagent Preparation: Use epitope-tagged recombinant proteins (e.g., GST-tagged POI and His-tagged VHL complex). Prepare a FRET donor-conjugated antibody for one tag (e.g., Terbium-anti-GST) and an acceptor-conjugated antibody for the other (e.g., AF488-anti-His).[15]

-

Component Optimization: Perform cross-titrations of the POI, VHL complex, and labeled antibodies to determine optimal concentrations that yield the best signal-to-background ratio.[15][16]

-

Assay Execution:

-

In a 384-well microplate, add the optimized concentrations of the tagged POI and VHL proteins.

-

Add a serial dilution of the PROTAC (or DMSO vehicle control).

-

Incubate at room temperature for 30-60 minutes to allow for complex formation.

-

Add the optimized concentrations of the donor and acceptor antibody mix.

-

Incubate for 180 minutes at room temperature, protected from light.[15]

-

-

Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) using a compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to generate a dose-response curve.[15]

Caption: Workflow for a TR-FRET ternary complex formation assay.

Binding Affinity & Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic parameters of binding, including Kd, enthalpy (ΔH), and entropy (ΔS), without requiring labels.[17][18] It is invaluable for measuring binary affinities and assessing cooperativity.

Methodology:

-

Sample Preparation: Dialyze the purified protein (e.g., VCB complex or POI) and dissolve the PROTAC in the exact same buffer to minimize heats of dilution.[19] Degas all solutions thoroughly.[18]

-

Instrument Setup: Set the experimental temperature (typically 25°C). Clean the sample cell and injection syringe meticulously.[18]

-

Loading:

-

For Binary Affinity (PROTAC to VHL): Load the VCB complex (e.g., 10-20 µM) into the sample cell. Load the PROTAC (10-20x molar excess, e.g., 100-200 µM) into the injection syringe.[18][19]

-

For Ternary Affinity (to measure cooperativity): Pre-form a saturated binary complex of POI and PROTAC. Load this complex into the sample cell. Load the VCB complex (10-20x molar excess) into the syringe.[19]

-

-

Titration: Perform a series of small, timed injections (e.g., 19 injections of 2 µL) of the syringe solution into the sample cell, allowing the signal to return to baseline between injections.[17]

-

Control Experiment: Titrate the syringe solution into buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.[18]

-

Data Analysis: Integrate the raw heat-burst peaks. After subtracting the heat of dilution, fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n (stoichiometry), and ΔH.[17]

Target Protein Degradation Assay: Western Blot

Western blotting is the most common method to directly visualize and semi-quantify the reduction in POI levels within cells after PROTAC treatment.[2][8]

Methodology:

-

Cell Culture and Treatment: Seed cells in multi-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).[8][20]

-

Cell Lysis: Wash cells with cold PBS, then lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature protein lysates in loading buffer by boiling. Load equal amounts of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[8]

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated sample to determine DC50 and Dmax values.[21]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the intended mechanism by detecting the ubiquitination of the POI.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to also include a proteasome inhibitor (e.g., MG132) co-treatment group. This inhibitor will block the degradation of the ubiquitinated POI, allowing it to accumulate and be detected.[22]

-

Immunoprecipitation (IP): Lyse the cells and perform immunoprecipitation using an antibody against the POI to enrich it from the cell lysate.

-

Western Blot Analysis: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and perform a Western blot.

-

Detection: Probe the Western blot membrane with an antibody that recognizes ubiquitin (or a specific ubiquitin chain linkage like K48). A ladder of high-molecular-weight bands above the POI's expected size in the PROTAC + MG132 lane indicates polyubiquitination.[20][23]

Conclusion

The VHL ligand is a cornerstone of modern PROTAC design. Its role extends beyond simple recruitment of the E3 ligase; its binding kinetics, the orientation it imparts, and its ability to foster cooperative protein-protein interactions within the ternary complex are all critical determinants of a PROTAC's success. A deep, quantitative understanding of these factors, derived from the robust experimental protocols detailed herein, is essential for the rational design and optimization of the next generation of VHL-based protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 15. benchchem.com [benchchem.com]

- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. lifesensors.com [lifesensors.com]

- 23. Ubiquitination Assay - Profacgen [profacgen.com]

The Crucial Link: An In-depth Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of protein degradation.[3][4] This technical guide provides a comprehensive overview of PROTAC linker chemistry, detailing the core principles of linker design, common linker archetypes, and the experimental protocols essential for their evaluation.

The Mechanism of Action: A Linker-Orchestrated Process

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][5] The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7][8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to catalyze further degradation cycles.[1][7] The linker's length, rigidity, and chemical composition are paramount in orchestrating the geometry and stability of this ternary complex, which directly impacts the efficiency of ubiquitination and subsequent degradation.[4][9]

Caption: PROTAC-mediated protein degradation pathway.

Core Principles of Linker Design

The optimization of a PROTAC's linker is a multifaceted process that is crucial for developing potent and selective degraders. Historically, this has been a "trial and error" process, but rational design principles are increasingly being employed.[3]

-

Linker Length: This is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[4][9] A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in an unstable or unproductive complex where lysine residues on the POI are not optimally positioned for ubiquitination.[4]

-

Composition and Physicochemical Properties: The chemical makeup of the linker significantly influences the PROTAC's drug-like properties.[9][10]

-

Hydrophilicity/Lipophilicity: Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can enhance solubility and bioavailability.[][12] In contrast, more lipophilic alkyl chains can improve cell permeability.[9] A "chameleon effect" has been described where flexible linkers adopt different conformations in hydrophobic (cell membrane) versus aqueous (cytoplasm) environments.[9]

-

Rigidity/Flexibility: Flexible linkers (e.g., alkyl and PEG chains) provide conformational freedom, which can be advantageous in allowing the PROTAC to adopt a productive binding pose.[3][9] However, high flexibility can also lead to an entropic penalty upon binding.[9] Rigid linkers, incorporating elements like piperazine, piperidine, or alkynes, can pre-organize the molecule into a bioactive conformation, potentially improving potency and stability.[3][12]

-

-

Attachment Points (Exit Vectors): The points at which the linker is connected to the POI and E3 ligase ligands are crucial. The linker should be attached at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein.[13] Altering the attachment point can dramatically affect the geometry of the ternary complex and, consequently, degradation efficiency.

Common PROTAC Linker Architectures

The majority of PROTAC linkers are constructed from a few common chemical motifs, often in combination.[]

| Linker Type | Description | Advantages | Disadvantages |

| Alkyl Chains | Simple hydrocarbon chains of varying lengths.[9] | Synthetically accessible, high conformational flexibility.[3][9] | Can be overly hydrophobic, leading to poor solubility and non-specific binding; high flexibility can result in an entropic penalty.[9] |

| Polyethylene Glycol (PEG) Chains | Chains composed of repeating ethylene (B1197577) glycol units.[9][] | Improve hydrophilicity and solubility; generally good biocompatibility.[3][12] | May have reduced metabolic stability; can be more synthetically challenging than simple alkyl chains.[12] |

| Rigid Linkers | Incorporate cyclic or planar elements such as piperazine, piperidine, or triazole moieties.[12] | Can enhance metabolic stability and pre-organize the molecule for binding, potentially increasing potency.[3][12] | Reduced flexibility may not be optimal for all target-ligase pairs; synthesis can be more complex.[14] |

| "Clickable" Linkers | Contain azide (B81097) or alkyne functionalities to facilitate rapid synthesis of PROTAC libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[] | Enables high-throughput synthesis for rapid optimization of linker length and composition.[3][] | The resulting triazole ring is a rigid element that may influence the linker's properties. |

| "Smart" Linkers | Incorporate functional elements like photoswitches (e.g., azobenzene) that allow for spatiotemporal control of PROTAC activity.[] | Enables external control over protein degradation. | Can add significant synthetic complexity and may require specific light wavelengths for activation. |

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The following tables summarize experimental data from various studies, illustrating the profound impact of linker length and composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation [3][15]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12-29 | Submicromolar | >75 |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Observation: A clear dependency on linker length is observed for TBK1 degradation. Linkers shorter than 12 atoms were ineffective, while potency was optimal around 21 atoms and decreased with a longer 29-atom linker.

Table 2: Impact of Linker Composition on CRBN Degradation [10][15]

| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |

| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |

| Three PEG units | CRBN | VHL | Weak degradation |

Observation: For CRBN degradation, an alkyl linker proved more effective than a PEG-based linker of a similar length, highlighting that the optimal linker composition is highly dependent on the specific PROTAC system.

Table 3: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation [15]

| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Parent PROTAC (Flexible PEG) | Flexible (PEG) | Exhibited degradation |

| PROTAC with Disubstituted Phenyl | Rigid (Disubstituted Phenyl) | No activity |

Observation: In this case, increasing linker rigidity was detrimental to PROTAC activity, demonstrating that a flexible linker can be essential for achieving a productive ternary complex.

Experimental Protocols for PROTAC Linker Evaluation

A systematic workflow involving a series of in vitro and cell-based assays is essential for the design, synthesis, and validation of effective PROTACs.

Caption: A general workflow for PROTAC development and validation.[2][16]

Protocol 1: PROTAC Synthesis with a Pre-made Linker (Amide Coupling)[1][14]

This protocol describes a general strategy for the final coupling step in PROTAC synthesis, where a pre-functionalized linker (e.g., with a terminal amine) is coupled to a POI ligand containing a carboxylic acid.

Materials:

-

POI ligand with a carboxylic acid functional group (1.0 eq)

-

Amine-functionalized Linker-E3 Ligase conjugate (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

-

Analytical and Preparative HPLC

-

Mass Spectrometer and NMR for characterization

Procedure:

-

Under an inert atmosphere, dissolve the POI ligand (1.0 eq) and the amine-functionalized Linker-E3 Ligase conjugate (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution.

-

Add DIPEA (2.5 eq) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using preparative HPLC to obtain the final PROTAC molecule.

-

Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for DC50 and Dmax Determination[17][18][19]

This is the standard method for quantifying the reduction of a target protein in cells following PROTAC treatment.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system and densitometry software

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range spans from pM to µM.

-

Treat the cells with the PROTAC dilutions or vehicle control for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (for the POI and loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).

-

Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.[17]

-

Protocol 3: In Vitro Ubiquitination Assay[7][20]

This assay directly assesses the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant E3 ligase complex (e.g., VHL or CRBN complex)

-

Recombinant POI

-

Ubiquitin

-

ATP

-

PROTAC stock solution (in DMSO)

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents (as in Protocol 2)

Procedure:

-

Reaction Setup:

-

On ice, assemble the reaction mixture containing E1, E2, E3 ligase, POI, ubiquitin, and the PROTAC (or vehicle control) in the reaction buffer.

-

The final reaction volume is typically 20-50 µL.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP to the mixture.

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Analyze the reaction products by Western blotting using a primary antibody against the POI.

-

A ladder of higher molecular weight bands above the unmodified POI band indicates successful polyubiquitination.

-

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation[21][22][23]

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 or SA chip)

-

Purified, biotinylated E3 ligase

-

Purified POI

-

PROTAC

-

SPR running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin (SA) sensor chip surface.

-

Binary Binding Analysis (PROTAC to E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).

-

-

Binary Binding Analysis (PROTAC to POI):

-

In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary KD for the target.[6]

-

-

Ternary Complex Formation Analysis:

-

To measure ternary complex formation, inject a constant, saturating concentration of the POI mixed with increasing concentrations of the PROTAC over the immobilized E3 ligase surface.

-

Alternatively, inject a pre-incubated mixture of a constant concentration of PROTAC with varying concentrations of the POI.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine association rates (ka), dissociation rates (kd), and affinity constants (KD).

-

Calculate the cooperativity factor (α), where α = (KD of PROTAC for E3) / (KD of POI-PROTAC complex for E3). An α value > 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the affinity for the E3 ligase.[18]

-

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs, profoundly influencing every aspect of their function from ternary complex stability to pharmacokinetic properties. A deep understanding of linker chemistry, coupled with a systematic and empirical approach to optimization, is essential for the successful development of this transformative class of therapeutics. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex landscape of PROTAC design and accelerate the discovery of novel protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 6. aragen.com [aragen.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 12. precisepeg.com [precisepeg.com]

- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

(S,R,S)-AHPC-PEG6-C4-Cl for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by co-opting the cell's natural ubiquitin-proteasome system. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG6-C4-Cl, a bifunctional molecule designed to streamline the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This compound is a pre-functionalized chemical tool comprising three key components:

-

The (S,R,S)-AHPC moiety: A high-affinity ligand for the VHL E3 ubiquitin ligase.

-

A PEG6 linker: A six-unit polyethylene (B3416737) glycol spacer that provides flexibility and optimal spatial orientation for the formation of a productive ternary complex.

-

A C4-Cl group: A 4-carbon alkyl chloride that serves as a reactive handle for covalent attachment to a ligand targeting a specific protein of interest (POI).

This guide will delve into the mechanism of action, provide representative quantitative data for VHL-based PROTACs, and detail key experimental protocols for the evaluation of PROTACs synthesized using this versatile building block.

Mechanism of Action

The fundamental principle of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC Mechanism of Action

Quantitative Data Presentation

The efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for a PROTAC synthesized with the exact this compound linker is not extensively published, the following tables provide representative data for VHL-based PROTACs with similar PEG linkers targeting various proteins. This data illustrates the typical performance that can be expected.

It has been noted that this compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays.

Table 1: Degradation Efficiency of Representative VHL-Based PROTACs with PEG Linkers

| Target Protein | PROTAC (VHL Ligand-Linker-Target Ligand) | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 | (S,R,S)-AHPC-PEG-JQ1 | 22Rv1 | ~15 | >90 |

| BTK | (S,R,S)-AHPC-PEG-Ibrutinib | Mino | 2.2 | 97 |

| KRAS | (S,R,S)-AHPC-PEG-KRAS Ligand | NCI-H358 | ~100 | >90 |

| CDK7 | (S,R,S)-AHPC-PEG-YKL-5-167 | Jurkat | <100 | >80 |

Table 2: Binding Affinities of Representative VHL Ligands

| VHL Ligand | Binding Affinity (Kd, nM) | Assay Method |

| (S,R,S)-AHPC derivative | 29 | SPR |

| (S,R,S)-AHPC derivative | 171 | SPR |

| VH032 ((S,R,S)-AHPC based) | 80-90 | Not Specified |

Experimental Protocols

The following are detailed methodologies for key experiments to synthesize and evaluate the efficacy of a PROTAC constructed using this compound.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol describes the coupling of this compound with a target protein ligand containing a nucleophilic group (e.g., a phenol (B47542) or amine).

Materials:

-

This compound

-

Target protein ligand with a nucleophilic functional group

-

Anhydrous dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or another suitable base

-

Reaction vessel

-

Stir plate and stir bar

-

LC-MS for reaction monitoring

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography or preparative HPLC system

Procedure:

-

To a solution of the target protein ligand (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and K2CO3 (2.5 equivalents).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) as needed.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC Synthesis Workflow

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the standard method to quantify the degradation of a target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) in cells.

Materials:

-

Cell line expressing the target protein and VHL

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Non-denaturing cell lysis buffer

-

Antibody against the target protein or VHL for immunoprecipitation

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents as described in Protocol 2

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or VHL overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein and VHL. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.

Co-Immunoprecipitation Workflow

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its pre-functionalized design allows for the straightforward synthesis of PROTACs targeting a wide range of proteins. The methodologies and representative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, ultimately accelerating the discovery of new therapeutics.

An In-depth Technical Guide to (S,R,S)-AHPC-PEG6-C4-Cl: Properties and Applications in Targeted Protein Degradation

(S,R,S)-AHPC-PEG6-C4-Cl is a synthetic chemical compound utilized in the field of targeted protein degradation. It serves as a building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a polyethylene (B3416737) glycol (PEG) linker that terminates with a chloroalkane. This functionalized linker allows for the covalent attachment of a ligand specific to a target protein, thereby generating a heterobifunctional PROTAC.

The primary application of this compound is in the development of PROTACs designed to induce the degradation of specific proteins of interest within a cellular context. The (S,R,S)-AHPC moiety recruits the VHL E3 ligase, while the target protein ligand, once attached, binds to the protein of interest. This proximity, bridged by the PROTAC, facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Physical and Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, the properties of highly similar analogs, such as those with different terminal functional groups or linker lengths, provide valuable insights. The table below summarizes key physical and chemical properties, drawing from data on closely related (S,R,S)-AHPC-PEG6 derivatives.

| Property | Value (for related compounds) | Citation |

| Molecular Formula | C₃₈H₅₈N₄O₁₂S (for (S, R, S)-AHPC-PEG6-acid) | [1] |

| Molecular Weight | 795 g/mol (for (S, R, S)-AHPC-PEG6-acid) | [1] |

| 788.39 g/mol (for (S,R,S)-AHPC-PEG6-NH₂ hydrochloride) | [2] | |

| Appearance | Powder or crystals | [2][3] |

| Purity | ≥95% - ≥98% | [1][2] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Storage Conditions | Store at -20°C for long-term stability. | [1] |

| Can be stored at 2-8°C for shorter periods. | [2][3] | |

| Handling | Protect from light. | [4] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The chloroalkane terminus of the linker can be functionalized to attach a ligand for a specific protein of interest (POI). The resulting PROTAC then orchestrates the formation of a ternary complex between the VHL E3 ligase and the POI. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5]

Experimental Protocols

The following are generalized protocols relevant to the synthesis and evaluation of PROTACs derived from this compound.

1. Synthesis of a PROTAC from this compound

This protocol outlines the general steps for conjugating a target protein ligand to the this compound linker.

-

Materials :

-

This compound

-

Target protein ligand with a reactive nucleophile (e.g., amine, thiol)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Base (e.g., DIPEA)

-

-

Procedure :

-

Dissolve the target protein ligand in the anhydrous solvent.

-

Add the base to the reaction mixture.

-

Add this compound to the solution.

-

Stir the reaction at room temperature or elevated temperature, monitoring progress by LC-MS.

-

Upon completion, quench the reaction and purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.

-

References

Getting Started with (S,R,S)-AHPC-PEG6-C4-Cl in the Lab: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S,R,S)-AHPC-PEG6-C4-Cl, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by coopting the cell's natural protein disposal machinery. This document details the core concepts, experimental protocols, and data presentation necessary for effectively utilizing this compound in a laboratory setting.

Core Concepts: Understanding this compound

This compound is a heterobifunctional molecule composed of three key components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC moiety is a potent binder to the VHL E3 ubiquitin ligase.[1][2] This interaction is fundamental to the function of the resulting PROTAC.

-

A PEG6 Linker: A six-unit polyethylene (B3416737) glycol (PEG) chain acts as a flexible spacer. The linker's length and composition are critical for the efficacy of the final PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex it forms.

-

A C4-Cl Terminus: The chloroalkane group serves as a reactive handle for conjugation to a "warhead"—a ligand that binds to a specific protein of interest (POI).[3]

The primary role of this compound within a PROTAC is to hijack the ubiquitin-proteasome system (UPS). By simultaneously binding to the VHL E3 ligase and, via the warhead, a target protein, the PROTAC facilitates the formation of a ternary complex.[4] This proximity enables the VHL ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[4][5]

Quantitative Data: Performance of VHL-based PROTACs

Table 1: Binding Affinities of VHL Ligands

| VHL Ligand | Binding Affinity (Kd) to VHL | Assay Method |

| (S,R,S)-AHPC (VH032) | ~29 nM | Surface Plasmon Resonance (SPR) |

| (S,R,S)-AHPC (VH032) | ~66 nM | Isothermal Titration Calorimetry (ITC) |

| VH298 | Not explicitly stated | - |

Note: The binding affinity of a PROTAC containing this compound is expected to be in a similar range to the parent (S,R,S)-AHPC ligand. The linker and warhead may slightly modulate this affinity.

Table 2: Degradation Performance of Representative VHL-based PROTACs

| PROTAC | Target Protein | DC50 | Dmax | Cell Line |

| A PROTAC using an (S,R,S)-AHPC derivative | GFP-HaloTag7 | Not explicitly stated, but degradation was induced | Not explicitly stated | Cell-based assays |

| ARV-771 | BET Bromodomains | <100 nM | >90% | Various cancer cell lines |

| A PROTAC targeting BCR-ABL | BCR-ABL | ~10 nM | >90% | K562 |

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.[5]

Experimental Protocols

Accurate and reproducible experimental methods are essential for the validation and characterization of PROTACs synthesized using this compound. Below are detailed methodologies for key experiments.

PROTAC Synthesis: Conjugation to a Target Ligand

The chloroalkane moiety of this compound can be reacted with a nucleophilic group (e.g., an amine or thiol) on the target protein ligand (warhead).

Protocol: Nucleophilic Substitution Reaction

-

Reactant Preparation: Dissolve the target protein ligand (containing a suitable nucleophile) and this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.

-

Purification: Upon completion, purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

Cellular Target Degradation Assay (Western Blot)

This assay is fundamental for quantifying the ability of the synthesized PROTAC to induce the degradation of the endogenous target protein within a cellular context.[5][6]

Protocol: Western Blot Analysis

-

Cell Culture and Treatment: Plate the cells of interest and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 2-24 hours).[7]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][7]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6][8]

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[5][7]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.[7] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step for protein degradation.[9] Several biophysical techniques can be used to characterize this interaction.

Protocol: Isothermal Titration Calorimetry (ITC) [10]

-

Sample Preparation: Prepare purified VHL-ElonginB-ElonginC (VBC) complex and the target protein. Dialyze both proteins against the same ITC buffer. Dissolve the PROTAC in the same buffer.

-

ITC Experiment: Load the VBC complex into the sample cell and the target protein and PROTAC mixture into the injection syringe.

-

Data Analysis: The resulting thermogram will show the heat changes upon the formation of the ternary complex, allowing for the determination of binding affinity (Kd) and cooperativity.

Protocol: Surface Plasmon Resonance (SPR) [10][11]

-

Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.

-

Binding Analysis: Inject a series of concentrations of the VBC complex with and without the PROTAC over the sensor surface.

-

Data Analysis: Monitor the association and dissociation phases in real-time to determine the kinetic and affinity constants of the binary and ternary complexes.

In Vitro Ubiquitination Assay

This assay biochemically validates that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.[8][12]

Protocol: Reconstituted Ubiquitination Reaction [8]

-

Reaction Components: Combine E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., Ube2D2), VBC complex, the recombinant target protein, ubiquitin, and ATP in a reaction buffer.

-

PROTAC Addition: Add the PROTAC to initiate the ubiquitination reaction.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.[12]

-

Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, looking for a ladder of higher molecular weight bands corresponding to polyubiquitinated protein.[8]

Mandatory Visualizations

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

Caption: Mechanism of action for a PROTAC utilizing this compound.

Caption: Experimental workflow for developing a PROTAC with this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Aliphatic Chloro-Functionalized PROTAC Linker: A Technical Guide to (S,R,S)-AHPC-PEG6-C4-Cl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of (S,R,S)-AHPC-PEG6-C4-Cl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) linker, and a reactive chloroalkane moiety, enabling the targeted degradation of specific proteins.

Chemical Identity and Properties

This compound is a synthetic molecule designed for use in targeted protein degradation research. The "(S,R,S)-AHPC" component is a high-affinity ligand for the VHL E3 ubiquitin ligase. This is connected via a 6-unit polyethylene glycol (PEG6) spacer to a 4-carbon alkyl chloride (-C4-Cl) group. The chloroalkane serves as a reactive handle for conjugation to a target protein ligand.

| Property | Value |

| Molecular Formula | C40H63ClN4O10S |

| Molecular Weight | 827.47 g/mol |

| Appearance | Solid powder or crystals |

| Solubility | Soluble in DMSO and Ethanol.[1] |

| Storage | Store at -20°C for long-term stability.[1] |

Safety and Handling

Hazard Identification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2] |

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound functions as a component of a PROTAC. Once conjugated to a ligand for a target protein of interest (POI), the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the POI.

The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ubiquitin ligase, while the warhead, attached via the C4-Cl linker, binds to the target protein. This brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

The chloroalkane moiety of this compound is designed to react with nucleophilic residues on a target protein ligand, such as primary amines (e.g., from a lysine (B10760008) residue or an introduced linker) or thiols (e.g., from a cysteine residue).

General Protocol for Conjugation to a Primary Amine-Containing Ligand

This protocol describes the nucleophilic substitution reaction between the chloroalkane linker and a primary amine on the target protein ligand.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

Anhydrous, non-nucleophilic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel with a stir bar

-

Analytical and preparative HPLC for reaction monitoring and purification

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Addition of Base: Add DIPEA (2-3 equivalents) to the solution to act as a proton scavenger.

-

Addition of this compound: Dissolve this compound (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., 40-50°C) to increase the reaction rate, but this should be optimized to avoid degradation of the reactants.

-

Monitoring: Monitor the progress of the reaction by LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by preparative HPLC to yield the final PROTAC molecule.

References

Navigating the E3 Ligase Landscape: A Technical Guide to Ligand Selection for PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins previously deemed "undruggable." At the heart of this technology lies the strategic selection of an E3 ubiquitin ligase and its corresponding ligand, a critical decision that profoundly influences the efficacy, selectivity, and overall success of a PROTAC molecule. This in-depth technical guide provides a comprehensive exploration of the diverse E3 ligase ligands available for PROTAC development, offering a comparative analysis of their binding characteristics, detailed experimental protocols for their evaluation, and visual representations of the key cellular pathways and workflows involved.

The Core Principle: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of two key moieties: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, all connected by a flexible linker.[1][2] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[3] The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

A Comparative Overview of E3 Ligase Ligands

While the human genome encodes over 600 E3 ligases, only a small fraction have been successfully recruited for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[4][5] The most established and widely used E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][6] Ligands for Mouse Double Minute 2 homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) have also been extensively explored.[4][7] More recently, efforts to expand the E3 ligase toolbox have led to the discovery of ligands for novel E3 ligases, offering the potential for tissue-specific degradation and overcoming resistance mechanisms.[1][7]

Foundational E3 Ligase Ligands

The following tables summarize the binding affinities of representative ligands for the most commonly utilized E3 ligases.

Table 1: Von Hippel-Lindau (VHL) Ligands

| Ligand | Representative Compound | Binding Affinity (Kd) | Assay | Reference |

| Hypoxia-Inducible Factor 1α (HIF-1α) peptidomimetics | VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [8][9] |

| VH101 | 16 nM | Surface Plasmon Resonance (SPR) | [8] | |

| VH298 | 52 nM | Surface Plasmon Resonance (SPR) | [8] | |

| Novel VHL Ligands | VHL-e | IC50 = 190 nM | Fluorescence Polarization (FP) | [8] |

| VHL-g | Weak binding | Not specified | [8] |

Table 2: Cereblon (CRBN) Ligands

| Ligand Class | Representative Compound | Binding Affinity (Kd / IC50) | Assay | Reference |

| Immunomodulatory Drugs (IMiDs) | Thalidomide | ~1-10 µM | Varies | [3] |

| Lenalidomide | ~1-10 µM | Varies | [3] | |

| Pomalidomide | ~1-10 µM | Varies | [3] | |

| Phthalic Acid-based | 3-aminophthalic acid | Not specified | Not specified | [10] |

Table 3: Mouse Double Minute 2 (MDM2) Ligands

| Ligand Class | Representative Compound | Binding Affinity (Kd / IC50) | Assay | Reference |

| Nutlins | Nutlin-3a | 90 nM (enantiomer b) | Not specified | [8] |

| RG7388 | Not specified | Not specified | [9] |

Table 4: Inhibitor of Apoptosis (IAP) Ligands

| Ligand Class | Representative Compound | Binding Affinity (Kd / IC50) | Assay | Reference |

| Smac Mimetics | LCL161 | ~30-50 nM | Not specified | [3] |

| Bestatin methyl ester | Not specified | Not specified | [11] | |

| MV1 | Not specified | Not specified | [11] |

Emerging E3 Ligase Ligands

The quest to broaden the scope of targeted protein degradation has spurred the discovery of ligands for a new wave of E3 ligases.

Table 5: Emerging E3 Ligase Ligands

| E3 Ligase | Ligand | Binding Characteristics | Reference |

| RNF4 | CCW 28-3 | Covalent binder | [1] |

| RNF114 | Nimbolide | Covalent binder | [7] |

| DCAF16 | Not specified | Not specified | [1] |